Diethyl Methylmalonate: A Comprehensive Technical Guide
Diethyl Methylmalonate: A Comprehensive Technical Guide
CAS Number: 609-08-5
This in-depth technical guide provides a comprehensive overview of diethyl methylmalonate, a pivotal building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development and the chemical industry, this document outlines its chemical properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and data visualizations.
Chemical and Physical Properties
Diethyl methylmalonate is a colorless liquid with a faint ester-like odor. It is a derivative of malonic acid, where the acidic methylene (B1212753) protons are replaced by a methyl group and two ethyl ester groups. This structure imparts unique reactivity, making it a valuable intermediate in the synthesis of a wide range of organic molecules.
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 609-08-5 | [1][2][3] |
| Molecular Formula | C8H14O4 | [1] |
| Molecular Weight | 174.19 g/mol | [1][2] |
| Synonyms | Methylmalonic acid diethyl ester, Diethyl 2-methylmalonate | [2] |
| EINECS Number | 210-175-7 | [2] |
| MDL Number | MFCD00009162 | [3] |
Physical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 198-199 °C (lit.) | |
| Density | 1.022 g/mL at 20 °C (lit.) | |
| Refractive Index (n20/D) | 1.413 (lit.) | [2] |
| Flash Point | 82 °C (179.6 °F) | |
| Water Solubility | Immiscible | [2] |
Synthesis of Diethyl Methylmalonate
The most common laboratory and industrial synthesis of diethyl methylmalonate involves the alkylation of diethyl malonate.
Typical Synthesis Workflow
Caption: General workflow for the synthesis of diethyl methylmalonate.
Experimental Protocol: Alkylation of Diethyl Malonate
Materials:
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Diethyl malonate
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Sodium ethoxide (NaOEt)
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Methyl iodide (CH3I)
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Anhydrous ethanol (B145695)
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Diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
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Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
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A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
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Diethyl malonate is added dropwise to the sodium ethoxide solution at 0 °C with stirring. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the enolate.
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The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is then stirred at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
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The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
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The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by fractional distillation under reduced pressure to afford pure diethyl methylmalonate.
Chemical Reactivity and Applications
Diethyl methylmalonate is a versatile intermediate in organic synthesis, primarily utilized for the introduction of a geminal methyl and carboxylate group.
Key Reactions
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Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating leads to the formation of propanoic acid.
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Michael Addition: It can act as a Michael donor in reactions with α,β-unsaturated carbonyl compounds.[1]
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Alkylation: The presence of the α-hydrogen allows for further alkylation under basic conditions.
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Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation.
Applications in Synthesis
Diethyl methylmalonate is a key starting material in the synthesis of a variety of important compounds, including:
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Barbiturates and other pharmaceuticals: The core structure is amenable to the formation of heterocyclic systems.
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Agrochemicals: Used in the synthesis of certain herbicides and pesticides.
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Fine chemicals and fragrances: Serves as a precursor to various specialty chemicals.
Logical Relationship of Applications
Caption: Applications stemming from diethyl methylmalonate.
Safety and Handling
Diethyl methylmalonate is a combustible liquid and should be handled with appropriate safety precautions.
Hazard Identification
| Hazard | Classification |
| GHS Signal Word | Warning |
| Hazard Statement | H227: Combustible liquid |
Recommended Handling Procedures
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.
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Dispose of contents/container to an approved waste disposal plant.
Analytical Methods
The purity and identity of diethyl methylmalonate are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Common Analytical Techniques
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Gas Chromatography (GC): Used to determine the purity of the compound. A purity of >98.0% is common for commercial grades.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and types of protons in the molecule. Expected signals include a triplet and quartet for the ethyl groups, a quartet for the methine proton, and a doublet for the methyl group.
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¹³C NMR: Shows the number of unique carbon environments.
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Infrared (IR) Spectroscopy: Characterized by a strong carbonyl (C=O) stretching frequency typical for esters.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
Analytical Workflow
